8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate
Description
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a coumarin-based bifunctional chromene derivative characterized by an ethoxy substituent at the 8-position and a propanoate ester at the 7'-yl position. Its structure consists of two fused chromene moieties (3,4'-bichromene) with ketone groups at both 2- and 2'-positions. This compound is part of a broader class of coumarin derivatives studied for their biological activities, particularly as enzyme inhibitors, due to their structural versatility and ability to interact with biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-20(24)28-14-8-9-15-16(12-21(25)29-19(15)11-14)17-10-13-6-5-7-18(27-4-2)22(13)30-23(17)26/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFYGXDVMMZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate typically involves multi-step organic reactions. The process begins with the preparation of the chromone core, followed by the introduction of the ethoxy group and the propanoate ester. Common reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The compound’s structural uniqueness lies in its ethoxy and propanoate substituents. Comparisons with similar derivatives reveal critical trends:
- Ethoxy vs.
- Propanoate vs. Acetate: The propanoate ester (C₃H₅O₂) extends the alkyl chain length relative to acetate (C₂H₃O₂), further enhancing lipophilicity and metabolic stability .
Physicochemical and Commercial Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
